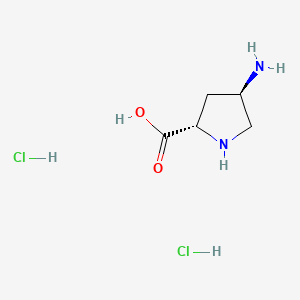

(2S,4R)-4-氨基吡咯烷-2-羧酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 16257-89-9 . It has a molecular weight of 203.07 and a molecular formula of C5H12Cl2N2O2 . The compound is a solid at room temperature .

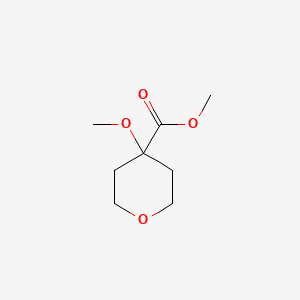

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1…/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

不对称合成和有机催化

Ruiz-Olalla 等人 (2015) 的一项研究表明,与本化合物结构相似的均手性 4-氨基吡咯烷-2-羧酸甲酯可用于催化酮与硝基烯的不对称迈克尔加成反应。该应用对于在有机分子中创建手性中心至关重要,这是合成各种药物的基本步骤。

合成中的立体化学控制

Bunnage 等人 (2004) 报道的 4-氨基吡咯烷羧酸顺式和反式立体异构体的非对映选择性合成突出了此类化合物在合成化学中实现立体化学控制的重要性。这些发现强调了氨基吡咯烷衍生物在构建立体化学复杂分子的多功能性。

晶体结构和计算研究

Jagtap 等人 (2016) 探索了噻唑烷衍生物的合成和晶体结构,提供了对非对映选择性合成和取代基对反应结果的影响的见解。这项涉及与 (2S,4R)-4-氨基吡咯烷-2-羧酸二盐酸盐结构相关的分子的研究强调了该化合物在理解和设计非对映选择性合成反应中的效用。

药物化学应用

Singh 和 Umemoto (2011) 的一篇论文讨论了 N-保护的 (2S,4S)-4-氟吡咯烷-2-羰基氟化物的合成,表明氨基吡咯烷衍生物在药物化学中的相关性,特别是作为二肽基肽酶 IV 抑制剂的合成子。

溶解度和稳定性分析

Butvin 等人 (2000) 对噻唑烷-4-羧酸衍生物的溶解度、稳定性和解离常数的研究提供了基本数据,可推断出 (2S,4R)-4-氨基吡咯烷-2-羧酸衍生物的性质。这些性质对于这些化合物在各种科学和药物制剂中的应用至关重要。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

作用机制

Target of Action

Similar compounds have been shown to interact with glutamate receptors .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in the conformation of the target proteins . The fluorinated pyrrolidine rings of proline can preferably stabilize either a C γ -exo or a C γ -endo ring pucker depending on proline chirality (4R/4S) in a complex protein structure .

Result of Action

Similar compounds have been shown to stabilize protein structures due to a pre-organization effect .

属性

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEVKNLEXCXBHR-KTMCEXHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657103 |

Source

|

| Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16257-89-9 |

Source

|

| Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)

![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)